2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities, including antitubercular and antitumor properties . The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can lead to the formation of the thieno[2,3-d]pyrimidine ring system.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. This often involves the use of methylthiolating agents such as methyl iodide in the presence of a base.
Phenyl Substitution: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidines depending on the reagents used.
Scientific Research Applications
2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitubercular and antitumor activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antitubercular activity is believed to result from the inhibition of key enzymes in the Mycobacterium tuberculosis bacterium . Similarly, its antitumor activity may be due to the inhibition of epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : Lacks the carbonyl group.
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the methylsulfanyl and phenyl groups.
Uniqueness
The presence of both the methylsulfanyl and phenyl groups, along with the tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, imparts unique chemical and biological properties to this compound. These structural features contribute to its potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C17H16N2OS2 |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-methylsulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-21-17-18-15-14(12-9-5-6-10-13(12)22-15)16(20)19(17)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
CCMYZGLVHFRGRY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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